1-Boc-5,6-dihydro-2H-pyridine-3-boronic acid
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Overview
Description
1-Boc-5,6-dihydro-2H-pyridine-3-boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a dihydropyridine ring, which is further protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-5,6-dihydro-2H-pyridine-3-boronic acid can be synthesized through several methods. One common approach involves the reaction of 5,6-dihydro-2H-pyridine-3-boronic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-Boc-5,6-dihydro-2H-pyridine-3-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The dihydropyridine ring can be reduced to form the corresponding tetrahydropyridine derivative.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for the oxidation of the boronic acid group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for the reduction of the dihydropyridine ring.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Tetrahydropyridine derivatives.
Substitution: Free amines and their subsequent derivatives.
Scientific Research Applications
1-Boc-5,6-dihydro-2H-pyridine-3-boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Medicine: It is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Boc-5,6-dihydro-2H-pyridine-3-boronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The Boc group serves as a protecting group for the amine, preventing unwanted side reactions during the synthesis process.
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-5,6-dihydro-2H-pyridine-4-boronic acid
- 1-Boc-5,6-dihydro-2H-pyridine-2-boronic acid
- 1-Boc-5,6-dihydro-2H-pyridine-3-boronic acid pinacol ester
Uniqueness
This compound is unique due to its specific substitution pattern on the dihydropyridine ring and the presence of the Boc-protected amine. This combination of features makes it a versatile intermediate in organic synthesis, particularly for the construction of complex molecules through cross-coupling reactions.
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-5-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BNO4/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)11(14)15/h5,14-15H,4,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPAOXRCVZHFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCCN(C1)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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